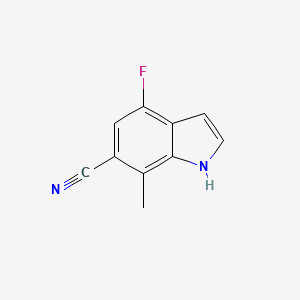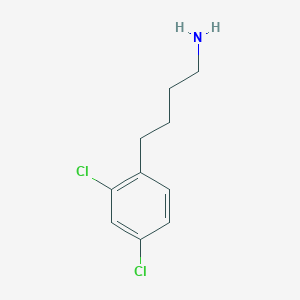
4-(2,4-Dichlorophenyl)butan-1-amine
Overview
Description
4-(2,4-Dichlorophenyl)butan-1-amine is a chemical compound with the molecular formula C10H13Cl2N . It is also known by its synonyms Benzenebutanamine, 2,4-dichloro . The compound is a pale-yellow to yellow-brown liquid .
Molecular Structure Analysis
The molecular weight of 4-(2,4-Dichlorophenyl)butan-1-amine is 218.12 . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound is canonicalized .Physical And Chemical Properties Analysis
4-(2,4-Dichlorophenyl)butan-1-amine is a liquid at room temperature . It has a topological polar surface area of 26 . The compound has a rotatable bond count of 4 .Scientific Research Applications
Analytical Method Development
A study by Bu Xiu (2004) described a method for determining 3,4-dichlorophenyl-propenoyl-sec-butylamine (a compound related to 4-(2,4-Dichlorophenyl)butan-1-amine) in rat plasma using high-performance liquid chromatography (HPLC). This method provided a sensitive and accurate approach for the preclinical animal experiments of new preparations containing similar compounds (Bu Xiu, 2004).
Chemical Synthesis Process Development
A large-scale, stereoselective synthesis process for a related compound, (1R,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, was developed as detailed in a study by Han et al. (2007). The process achieved high chemical and stereochemical purity, indicating its potential for scalable production (Han et al., 2007).
Detection in Consumer Products
Lizier and Zanoni (2012) explored the use of ionic liquids to improve the separation and quantization of aromatic amines, including compounds structurally similar to 4-(2,4-Dichlorophenyl)butan-1-amine, in consumer products like hair dyes. This method provided an effective way to detect contaminants in these products (Lizier & Zanoni, 2012).
Antitumor Activity
In a 2020 study, Liu et al. synthesized a compound featuring a 2,4-dichlorophenyl group and evaluated its antitumor activity against human lung adenocarcinoma and gastric cancer cell lines, indicating the potential therapeutic applications of structurally related compounds (Liu et al., 2020).
Pharmaceutical and Biochemical Research
Research by Chiang et al. (2009) involved the construction of a minilibrary using butan-1-amine (a structural component of the target compound) coupled with carboxylic acids. This study highlighted the use of butan-1-amine derivatives in pharmaceutical research and their potential in screening for cytotoxicity against cancer cells (Chiang et al., 2009).
Safety and Hazards
Mechanism of Action
Target of Action
It is suggested that the compound may have potential antidepressant properties . Antidepressants typically work by altering the balance of neurotransmitters in the brain, which are chemicals that transmit signals between nerve cells. They can enhance the impact of certain neurotransmitters, such as serotonin, norepinephrine, and dopamine .
Mode of Action
As a potential antidepressant, it may interact with its targets (neurotransmitters) in the brain, leading to changes in mood and behavior
Biochemical Pathways
Given its potential antidepressant properties, it may influence the monoaminergic system, which includes the serotonin, norepinephrine, and dopamine pathways . These pathways play crucial roles in regulating mood, sleep, attention, and a variety of other psychological processes.
Result of Action
As a potential antidepressant, it may lead to an improvement in mood and a reduction in symptoms of depression .
properties
IUPAC Name |
4-(2,4-dichlorophenyl)butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2N/c11-9-5-4-8(10(12)7-9)3-1-2-6-13/h4-5,7H,1-3,6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTSHIHUFNUUMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Dichlorophenyl)butan-1-amine | |
CAS RN |
1260850-53-0 | |
| Record name | 4-(2,4-dichlorophenyl)butan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(butylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1464707.png)
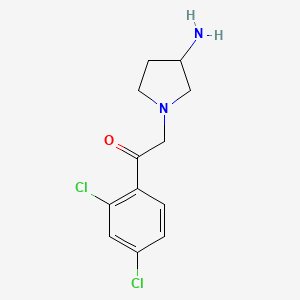
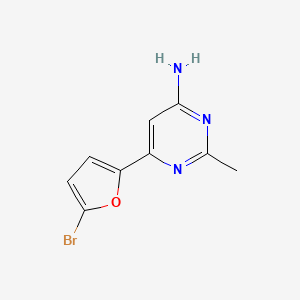

![1-(3H-imidazo[4,5-b]pyridin-2-yl)-3-methylbutan-1-amine](/img/structure/B1464714.png)

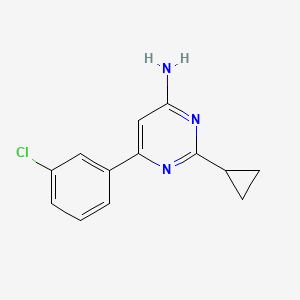
![{1-[(5-Bromofuran-2-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1464719.png)

![({1-[(4-Bromophenyl)acetyl]piperidin-4-yl}methyl)amine](/img/structure/B1464721.png)
![[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]methanamine](/img/structure/B1464724.png)
![1-[4-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one](/img/structure/B1464725.png)

